molecular formula C18H15NO2S B11320113 N-(3,4-dimethylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide

N-(3,4-dimethylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide

Cat. No.: B11320113
M. Wt: 309.4 g/mol
InChI Key: KTYGFFQJCAXBAV-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide is a complex organic compound with a unique structure that combines an isothiochromene core with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of chalcones followed by acetylation. For instance, a solvent-free one-pot cyclization and acetylation of chalcones can be achieved using microwave irradiation in the presence of a catalyst . This method yields high purity products with good efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, depending on the reagents used.

    Substitution: Nucleophilic substitution reactions can occur at the carboxamide group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3,4-dimethylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dimethylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide stands out due to its unique combination of an isothiochromene core and a carboxamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H15NO2S

Molecular Weight

309.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-1-oxoisothiochromene-3-carboxamide

InChI

InChI=1S/C18H15NO2S/c1-11-7-8-14(9-12(11)2)19-17(20)16-10-13-5-3-4-6-15(13)18(21)22-16/h3-10H,1-2H3,(H,19,20)

InChI Key

KTYGFFQJCAXBAV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=O)S2)C

Origin of Product

United States

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